N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzo[d][1,3]dioxole-5-carboxamide moiety and a benzylamino-substituted thioethyl side chain. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The benzo[d][1,3]dioxole group (a methylenedioxy aromatic system) is associated with enhanced metabolic stability and bioavailability in drug design .
For example, outlines the reaction of N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives with alkyl halides in ethanol under basic conditions (KOH), yielding 5-(S-alkyl)thiadiazole carboxamides in high yields (72–97%) .
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-16(20-9-12-4-2-1-3-5-12)10-28-19-23-22-18(29-19)21-17(25)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQRVFMSVSNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carbaldehyde through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest.
- Case Study : In vitro assays have shown that derivatives of thiadiazole compounds can significantly reduce viability in glioblastoma cell lines by promoting apoptosis and inhibiting proliferation .
Anti-Diabetic Potential
Another area of research focuses on the anti-diabetic effects of related compounds:
- Mechanism : These compounds may enhance insulin sensitivity or modulate glucose metabolism.
- Case Study : In vivo studies using model organisms such as Drosophila melanogaster have indicated that certain derivatives can lower blood glucose levels effectively .
Anti-inflammatory Properties
The structural components of this compound suggest potential anti-inflammatory effects:
- Research Findings : Molecular docking studies have indicated that similar compounds could act as inhibitors of inflammatory pathways, such as the 5-lipoxygenase pathway .
Antimicrobial Activity
Thiadiazole derivatives are also being investigated for their antimicrobial properties:
- Mechanism : The presence of sulfur in the thiadiazole ring is thought to enhance the compound's ability to disrupt microbial cell membranes.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves multiple molecular targets and pathways. It has been shown to inhibit enzymes such as EGFR and tyrosinase, leading to the induction of apoptosis in cancer cells . Additionally, it can bind to DNA and interfere with its replication, further contributing to its antitumor effects . The compound’s antiparasitic activity is thought to be related to its ability to disrupt the metabolic pathways of parasites .
Comparison with Similar Compounds
Table 1: Comparison of Physical and Structural Features
Key Observations:
- Melting Points : The benzo[d][1,3]dioxole-containing compound 5p exhibits a higher melting point (171–172°C) compared to analogs with alkyl/arylthio groups (133–170°C) . This suggests increased crystallinity due to the planar, aromatic dioxole system.
- Synthetic Yields : Derivatives with benzylthio or methylthio groups (e.g., 5h, 5k) show yields >70%, indicating efficient synthesis protocols .
Structure-Activity Relationships (SAR)
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiadiazole moiety with a benzo[d][1,3]dioxole framework. Its molecular formula is , and it has a molecular weight of approximately 491.6 g/mol. The presence of the thiadiazole ring is significant as it is known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation in various in vitro studies. A study demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains. In vitro assays revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .
Antiviral Effects
The antiviral efficacy of related compounds has also been explored. For example, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed substantial antiviral activity against tobacco mosaic virus (TMV), with protective activity reaching up to 79.5% at a concentration of 100 µg/mL .
Anti-inflammatory Activity
Compounds similar to this compound have been noted for their anti-inflammatory properties as well. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.
Study 1: Anticancer Evaluation
In a recent study published in Pharmacology Reports, researchers synthesized a series of thiadiazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of several thiadiazole derivatives against clinical isolates of bacterial pathogens. The findings highlighted that the compound displayed superior antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Tables
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled?
The synthesis typically involves multi-step condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates. Key steps include:
- Thiosemicarbazide coupling under microwave irradiation to accelerate reaction rates and improve yields (e.g., 70–85% yield achieved in 30 minutes vs. 6 hours conventionally) .
- Solvent optimization : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility of intermediates, while triethylamine acts as a base to neutralize byproducts .
- Temperature control : Maintaining 60–80°C prevents side reactions like hydrolysis of the thioether bond .
Critical validation : Thin-layer chromatography (TLC) monitors reaction progress, and NMR confirms intermediate purity before proceeding .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR identifies protons on the benzylamino and benzo[d][1,3]dioxole moieties (e.g., singlet at δ 6.8–7.2 ppm for aromatic protons) .
- ¹³C NMR confirms carbonyl (C=O) and thiadiazole carbons (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 446.5 (M+H⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .
Basic: What biological activities are associated with this compound, and how are they initially screened?
The compound exhibits antimicrobial and anticancer potential due to its thiadiazole and carboxamide groups. Initial screening involves:
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Tested against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- MTT assay : IC₅₀ of 12 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .
- Control experiments : Compare with structurally similar derivatives (e.g., 5-methyl-thiadiazole analogs show reduced activity, IC₅₀ = 25 µM) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or structural analogs misattributed to the parent compound . Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa cells) and solvent controls (DMSO ≤0.1%) across studies .
- SAR analysis : Compare substituent effects (Table 1):
| Derivative | Substituent Modification | IC₅₀ (HeLa) | Key Inference |
|---|---|---|---|
| Parent compound | None | 12 µM | Baseline activity |
| 5-Methyl-thiadiazole | -CH₃ at thiadiazole C5 | 25 µM | Reduced steric accessibility |
| Fluoro-benzodioxole | -F at benzodioxole C4 | 8 µM | Enhanced electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
